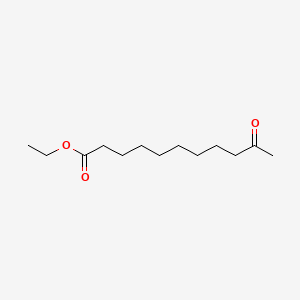

Undecanoic acid, 10-oxo-, ethyl ester

Vue d'ensemble

Description

Undecanoic acid, 10-oxo-, ethyl ester, also known as Ethyl undecanoate or Ethyl undecylate, is a chemical compound with the formula C13H26O2 . It is a volatile fatty acid ethyl ester (FAEE) commonly found in alcoholic beverages and is also reported to occur in fermented wheat germ extract .

Molecular Structure Analysis

The molecular structure of Undecanoic acid, 10-oxo-, ethyl ester consists of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI isInChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-12H2,1-2H3 . Physical And Chemical Properties Analysis

Undecanoic acid, 10-oxo-, ethyl ester has a molecular weight of 214.3443 . Other physical and chemical properties such as boiling point, density, and refractive index are mentioned in the search results .Applications De Recherche Scientifique

Medicine

Ethyl 10-oxoundecanoate may have potential applications in the medical field, particularly in drug formulation and delivery systems. Its ester properties could make it suitable for synthesizing prodrugs or modifying pharmacokinetic profiles of active pharmaceutical ingredients (APIs) to enhance their solubility, stability, and bioavailability .

Agriculture

In agriculture, Ethyl 10-oxoundecanoate could be used to develop biopesticides or fertilizers. Its chemical structure might allow it to act as a carrier for active substances or as a biodegradable alternative to traditional agrochemicals .

Material Science

This compound could be utilized in material science for the synthesis of novel polymers or coatings. Its ability to react with various monomers might lead to the creation of materials with specific properties such as increased durability or environmental resistance .

Environmental Science

Ethyl 10-oxoundecanoate might find applications in environmental science, particularly in the development of green solvents or agents for bioremediation processes. Its potential for non-toxicity and biodegradability could make it an attractive option for reducing environmental impact .

Biochemistry

In biochemistry, the compound could be involved in the study of metabolic pathways or enzyme reactions. It might serve as a substrate or inhibitor in enzymatic assays or for the exploration of biochemical processes .

Pharmacology

The pharmacological applications of Ethyl 10-oxoundecanoate could include its use in the design of novel therapeutic agents. Its structural features might be advantageous in the synthesis of compounds with specific receptor binding or activity modulation .

Industrial Processes

Ethyl 10-oxoundecanoate could play a role in various industrial processes, such as the production of ethyl acetate or other esters. Its properties might be beneficial in optimizing production efficiency and reducing waste .

Analytical Chemistry

Lastly, in analytical chemistry, Ethyl 10-oxoundecanoate could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques. It might help in the quantification or identification of compounds in complex mixtures .

Safety and Hazards

Mécanisme D'action

Ethyl 10-oxoundecanoate, also known as Undecanoic acid, 10-oxo-, ethyl ester, is a chemical compound with the molecular formula C13H24O3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound is involved in the synthesis of potentially biologically active o- and n-containing macroheterocycles . The compound is converted from undec-10-enal via the Tishchenko disproportionation reaction .

Biochemical Pathways

Ethyl 10-oxoundecanoate is involved in the synthesis of macroheterocycles . The compound is first converted from undec-10-enal to undec-10-enyl undec-10-enoate via the Tishchenko disproportionation reaction . This is followed by the Wacker–Tsuji oxidation of undec-10-enyl undec-10-enoate, which results in the formation of 10-oxoundecanyl 10-oxoundecanoate . Finally, the [1+1]-condensation of 10-oxoundecanyl-10-oxoundecenoate with hydrazine hydrate or malonic, glutaric, or adipic acid dihydrazides leads to the synthesis of four macroheterocycles .

Result of Action

The result of the action of Ethyl 10-oxoundecanoate is the synthesis of potentially biologically active O- and N-containing macroheterocycles . These macroheterocycles could have various applications in the field of organic chemistry and medicinal chemistry.

Action Environment

It is known that the synthesis of the compound from undec-10-enal involves reactions that are catalyzed by specific substances . Therefore, the presence and concentration of these substances in the environment could potentially influence the action of the compound.

Propriétés

IUPAC Name |

ethyl 10-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJEWXKXBILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337212 | |

| Record name | Ethyl 10-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 10-oxoundecanoate | |

CAS RN |

36651-38-4 | |

| Record name | Ethyl 10-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)